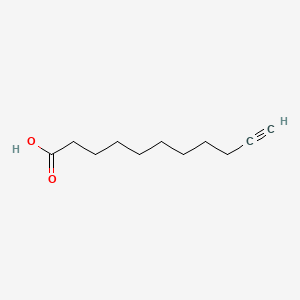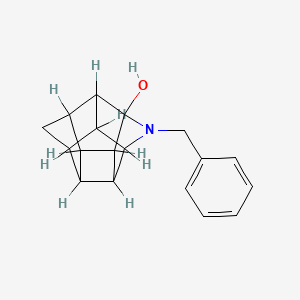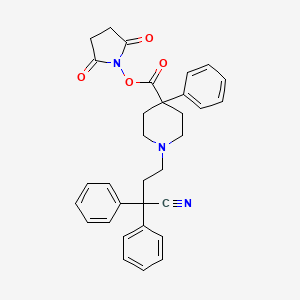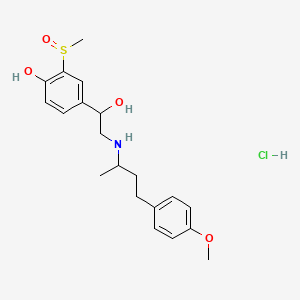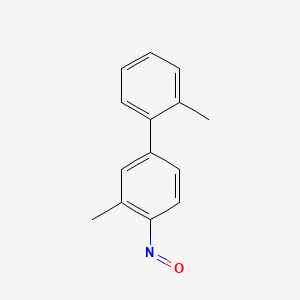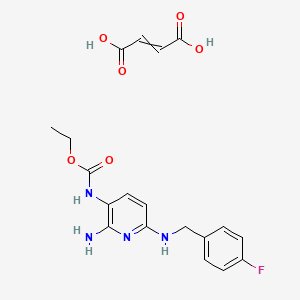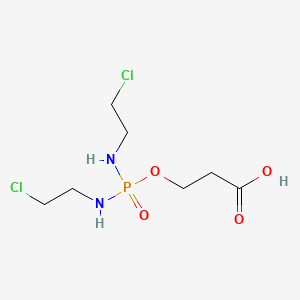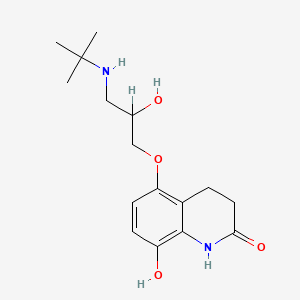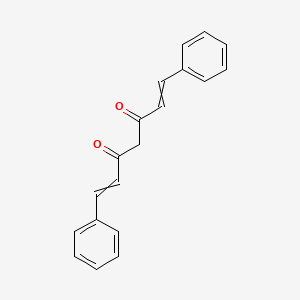
1,7-Diphenyl-1,6-heptadiene-3,5-dione
Descripción general
Descripción
1,7-Diphenyl-1,6-heptadiene-3,5-dione is a natural product found in Kaempferia parviflora with data available.
Aplicaciones Científicas De Investigación
Antitumor Activities and Synthesis
- Curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, have demonstrated notable cytotoxic and antitumor activities. These compounds, particularly when complexed with copper (CuII), show increased efficacy as antitumor agents in both in vitro studies and in enhancing the life span of tumor-bearing mice (John & Krishnankutty, 2005).
- Another study on curcuminoid analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, and their aluminum complexes, revealed their remarkable activity against cancer cells, with aluminum chelates showing even more enhanced antitumor activities compared to free curcuminoid analogues (John, Ummathur, & Krishnankutty, 2013).
Optical Properties and Applications
- A study focusing on the luminescence properties of metal-organic curcumin derivatives, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, revealed insights into the emission spectrum and fluorescent transitions of these compounds, which can have potential applications in bioimaging and optical technologies (Lorenz et al., 2019).
Antioxidative Properties
- The antioxidative properties of 1,7-Diphenyl-1,6-heptadiene-3,5-dione and related curcumin analogues have been investigated, showing their effectiveness in inhibiting free radical-induced oxidative haemolysis of red blood cells, which underscores their potential in antioxidant therapies (Deng et al., 2006).
Antibacterial Potential
- Recent research has explored the antibacterial potential of curcumin analogues, including 1,7-Diphenyl-1,6-heptadiene-3,5-dione, against S. aureus. The findings indicate that these compounds could be promising candidates for developing new antibacterial agents (Jacob A et al., 2023).
Propiedades
Nombre del producto |
1,7-Diphenyl-1,6-heptadiene-3,5-dione |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1,7-diphenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-14H,15H2 |
Clave InChI |
UXLWOYFDJVFCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2 |
Sinónimos |
DCMeth cpd dicinnamoylmethane |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



